

An In-Depth Technical Guide to the Synthesis of Rofleponide 21-Palmitate

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Compound of Interest

Compound Name: Rofleponide 21-palmitate

CAS No.: 144653-57-6

Cat. No.: B15612447

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Abstract

Rofleponide 21-palmitate is a corticosteroid utilized for its anti-inflammatory properties. Its synthesis is a multi-step process that involves the formation of a key intermediate, 16 α ,17 α -((R)-butylidenedioxy)-6 α ,9 α -difluoro-11 β ,21-dihydroxypregn-4-ene-3,20-dione (Rofleponide), followed by esterification at the 21-position with palmitic acid. This guide provides a detailed overview of the synthesis pathway, including experimental protocols for key reactions, quantitative data, and a visual representation of the synthetic workflow.

Core Synthesis Pathway

The synthesis of **Rofleponide 21-palmitate** can be broadly divided into two key stages:

- **Formation of the Rofleponide Intermediate:** This stage begins with a commercially available steroid precursor, such as 6 α ,9 α -difluoro-16 α -prednisolone or fluocinolone acetonide. Through a series of chemical transformations including reduction and cyclization, the core Rofleponide molecule is assembled.

- Esterification to Yield **Rofleponide 21-Palmitate**: The final step involves the selective esterification of the 21-hydroxyl group of the Rofleponide intermediate with palmitoyl chloride. This reaction attaches the long-chain fatty acid, resulting in the final active pharmaceutical ingredient.

Experimental Protocols

Stage 1: Synthesis of 16 α ,17 α -((R)-butylidenedioxy)-6 α ,9 α -difluoro-11 β ,21-dihydroxypregn-4-ene-3,20-dione (Rofleponide Intermediate)

Method 1: Starting from 6 α ,9 α -difluoro-16 α -prednisolone

- Selective Reduction: 6 α ,9 α -difluoro-16 α -prednisolone (I) is subjected to selective reduction using hydrogen gas in the presence of a tris(triphenylphosphine)rhodium chloride catalyst in an ethanol solvent. This reaction yields 6 α ,9 α -difluoro-11 β ,16 α ,17 α ,21-tetrahydroxypregn-4-ene-3,20-dione (II).
- Cyclization: The resulting diol (II) is then cyclized with butanal (III) in dioxane, catalyzed by perchloric acid (HClO₄), to produce the butylidenedioxy derivative (IV) as a diastereomeric mixture.
- Diastereomer Separation: The desired (R)-diastereomer (V), which is the Rofleponide intermediate, is separated from the mixture by column chromatography using Sephadex LH-20.

Method 2: Starting from Fluocinolone Acetonide

- Selective Reduction: Fluocinolone acetonide (VII) undergoes selective reduction with hydrogen gas over a tris(triphenylphosphine)rhodium chloride catalyst in ethanol to give 6 α ,9 α -difluoro-11 β ,21-dihydroxy-16 α ,17 α -(isopropylidenedioxy)pregn-4-ene-3,20-dione (VIII).
- Transacetalization: Intermediate (VIII) is then treated with butanal (III) and perchloric acid adsorbed on silica gel in heptane to afford the Rofleponide intermediate (V).

Stage 2: Esterification of the Rofleponide Intermediate

- **Reaction Setup:** The Rofleponide intermediate (V) is dissolved in pyridine.
- **Esterification:** Hexadecanoyl chloride (IX) is added to the solution, and the reaction mixture is stirred to effect the esterification of the 21-hydroxyl group.
- **Work-up and Purification:** The reaction mixture is worked up to remove excess reagents and byproducts. The crude **Rofleponide 21-palmitate** is then purified to obtain the final product.

Quantitative Data Summary

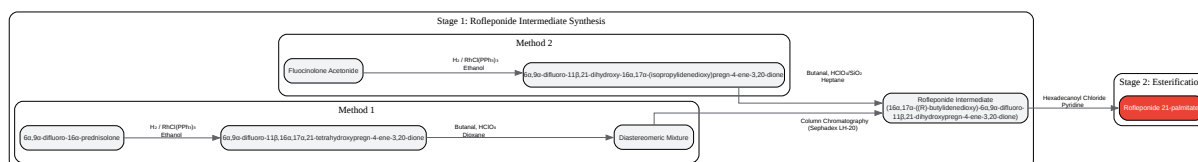
Step	Starting Material	Key Reagents/Catalysts	Product	Yield (%)
Stage 1, Method 1				
Reduction	6 α ,9 α -difluoro-16 α -prednisolone	H ₂ , tris(triphenylphosphine)rhodium chloride, ethanol	6 α ,9 α -difluoro-11 β ,16 α ,17 α ,21-tetrahydroxypregn-4-ene-3,20-dione	Data N/A
Cyclization & Separation	6 α ,9 α -difluoro-11 β ,16 α ,17 α ,21-tetrahydroxypregn-4-ene-3,20-dione	Butanal, HClO ₄ , dioxane, Sephadex LH-20	16 α ,17 α -((R)-butylidenedioxy)-6 α ,9 α -difluoro-11 β ,21-dihydroxypregn-4-ene-3,20-dione (Rofleponide)	Data N/A
Stage 1, Method 2				
Reduction	Fluocinolone Acetonide	H ₂ , tris(triphenylphosphine)rhodium chloride, ethanol	6 α ,9 α -difluoro-11 β ,21-dihydroxy-16 α ,17 α -(isopropylidenedioxy)pregn-4-ene-3,20-dione	Data N/A
Transacetalization	6 α ,9 α -difluoro-11 β ,21-dihydroxy-16 α ,17 α -(isopropylidenedioxy)pregn-4-ene-3,20-dione	Butanal, HClO ₄ /SiO ₂ , heptane	16 α ,17 α -((R)-butylidenedioxy)-6 α ,9 α -difluoro-11 β ,21-dihydroxypregn-4-ene-3,20-dione (Rofleponide)	Data N/A

Stage 2

Esterification	Rofleponide	Hexadecanoyl chloride, pyridine	Rofleponide 21-palmitate	Data N/A
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Note: Specific yield data is not publicly available in the reviewed literature.

Synthesis Pathway Visualization



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Figure 1. Synthesis Pathway of **Rofleponide 21-palmitate**.

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